

synthesis of 4-Hydroxyindole-3-carboxaldehyde from 4-hydroxyindole

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Compound of Interest

Compound Name: 4-Hydroxyindole-3-carboxaldehyde

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Synthesis of 4-Hydroxyindole-3-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of **4-Hydroxyindole-3-carboxaldehyde** from its precursor, 4-hydroxyindole. This compound serves as a valuable building block in the development of various pharmaceutical agents and research chemicals. The primary focus of this document is the Vilsmeier-Haack formylation, a widely utilized and efficient method for this transformation.

Introduction

4-Hydroxyindole-3-carboxaldehyde is a derivative of indole, a heterocyclic aromatic compound that forms the core structure of many biologically active molecules. The introduction of a formyl group at the C3 position of the 4-hydroxyindole scaffold provides a reactive handle for further chemical modifications, making it a key intermediate in medicinal chemistry. The Vilsmeier-Haack reaction stands out as a reliable and high-yielding method for this specific formylation.^{[1][2][3][4][5][6]}

Vilsmeier-Haack Formylation of 4-Hydroxyindole

The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl_3).^{[1][4][5]} This electrophilic aromatic substitution reaction is particularly effective for indoles, which possess a high degree of nucleophilicity at the C3 position.

Reaction Data

The following table summarizes the key quantitative data for the synthesis of **4-Hydroxyindole-3-carboxaldehyde** via the Vilsmeier-Haack reaction.

Parameter	Value	Reference
Starting Material	4-Hydroxyindole	[7]
Product	4-Hydroxyindole-3-carboxaldehyde	[7]
Reagents	Phosphorus oxychloride (POCl_3), N,N-Dimethylformamide (DMF)	[7]
Yield	82% (crude)	[7]
Melting Point	190-193 °C (recrystallized from methanol)	[7]
Appearance	Yellow crystals	[7]

Spectroscopic Data

The identity and purity of the synthesized **4-Hydroxyindole-3-carboxaldehyde** can be confirmed by spectroscopic methods. The reported ^1H -NMR data is presented below.

Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Assignment	Reference
6.54 ppm	dd	8.1, 0.9 Hz	1H	[7]
6.95 ppm	dd	8.1, 0.9 Hz	1H	[7]
7.13 ppm	t	8.1 Hz	1H	[7]
8.37 ppm	s	-	1H	[7]
9.64 ppm	s	-	1H (CHO)	[7]
10.54 ppm	br s	-	1H (OH)	[7]
12.35 ppm	br s	-	1H (NH)	[7]

(Solvent: DMSO-d₆)

Experimental Protocol: Vilsmeier-Haack Formylation

This section provides a detailed experimental procedure for the synthesis of **4-Hydroxyindole-3-carboxaldehyde** from 4-hydroxyindole.

Materials:

- 4-Hydroxyindole (5.0 g)
- Phosphorus oxychloride (POCl₃, 7.35 mL)
- Anhydrous N,N-Dimethylformamide (DMF, 25 mL total)
- Ice-methanol bath
- Ice bath
- Water
- 30% aqueous sodium hydroxide (NaOH) solution
- 5N Hydrochloric acid (HCl)

- Methanol (for recrystallization)

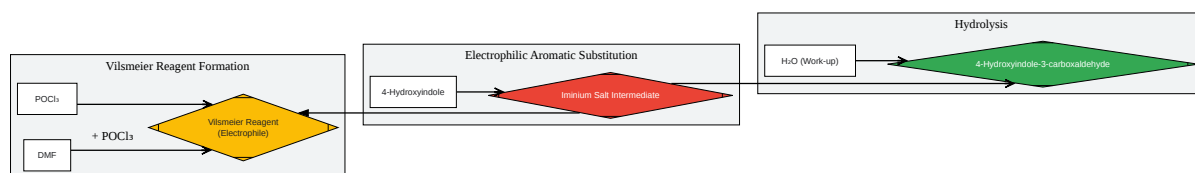
Procedure:

- Formation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, add 15 mL of anhydrous DMF. Cool the flask in an ice-methanol bath. To this, add 7.35 mL of phosphorus oxychloride dropwise with stirring. Continue stirring the mixture for 15 minutes after the addition is complete.
- Addition of 4-Hydroxyindole: Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent under cooling in an ice bath.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
- Work-up:
 - Carefully quench the reaction by adding water while cooling the flask in an ice bath.
 - Make the mixture alkaline by adding a 30% aqueous sodium hydroxide solution and stir for 15 minutes.
 - Acidify the mixture to a pH of 4 with 5N hydrochloric acid.
- Isolation and Purification:
 - Collect the resulting precipitate by filtration.
 - Wash the precipitate with water and dry it to obtain the crude **4-hydroxyindole-3-carboxaldehyde** (4.99 g, 82% yield).^[7]
 - Recrystallize the crude product from methanol to yield pure yellow crystals.

Reaction Mechanism and Workflow

The synthesis of **4-Hydroxyindole-3-carboxaldehyde** via the Vilsmeier-Haack reaction proceeds through a well-defined mechanism involving the formation of the electrophilic

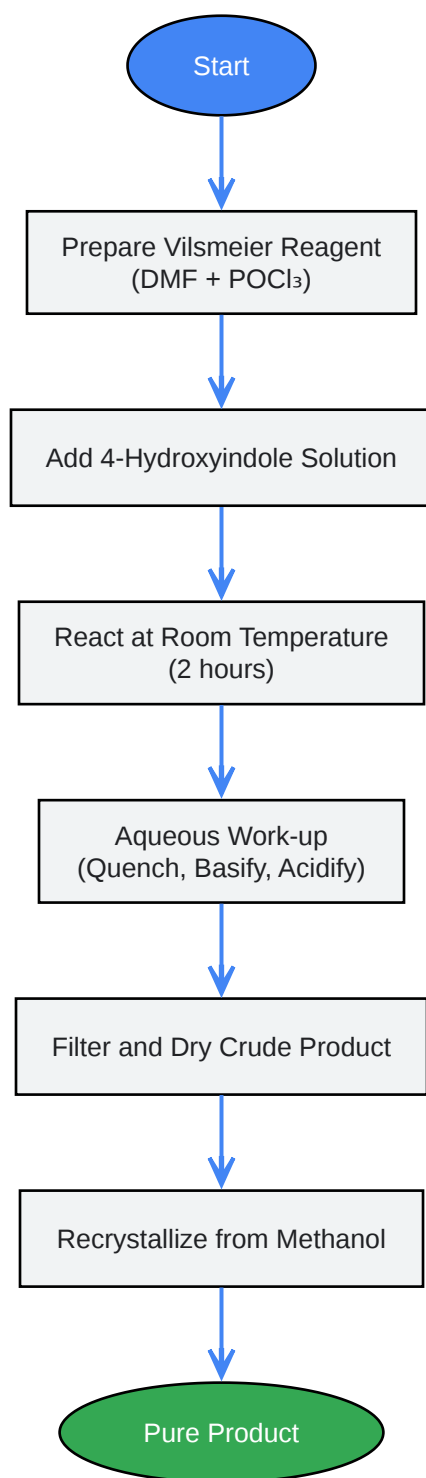
Vilsmeier reagent, followed by electrophilic attack on the indole ring and subsequent hydrolysis.



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Caption: Vilsmeier-Haack reaction mechanism for the formylation of 4-hydroxyindole.

The experimental workflow can be visualized as a sequential process from reagent preparation to the final purified product.



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Caption: Experimental workflow for the synthesis of **4-Hydroxyindole-3-carboxaldehyde**.

Alternative Formylation Method: The Duff Reaction

While the Vilsmeier-Haack reaction is highly effective, the Duff reaction presents an alternative method for the formylation of aromatic compounds, particularly phenols.[8][9] This reaction typically employs hexamine in an acidic medium.[8][9] However, for indole substrates, the Duff reaction is generally considered less efficient than the Vilsmeier-Haack formylation.[8] It characteristically directs formylation to the ortho position relative to an activating group like a hydroxyl group.[8][9]

Conclusion

The synthesis of **4-Hydroxyindole-3-carboxaldehyde** from 4-hydroxyindole is efficiently achieved through the Vilsmeier-Haack reaction, providing a high yield of the desired product. The detailed experimental protocol and reaction data provided in this guide offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. The straightforward nature of this reaction, coupled with its efficiency, makes it a valuable tool in the synthesis of complex indole-based molecules.

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